molecular formula C8H3BrF6 B2959771 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene CAS No. 2138038-32-9

1-bromo-3-fluoro-5-(pentafluoroethyl)benzene

Cat. No.: B2959771
CAS No.: 2138038-32-9
M. Wt: 293.006
InChI Key: IQWLJBCFPVMXIL-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-(pentafluoroethyl)benzene (CAS 2138038-32-9) is a valuable fluorinated aromatic building block with the molecular formula C8H3BrF6 . This compound is characterized by a benzene ring symmetrically substituted with bromine, fluorine, and an electron-withdrawing pentafluoroethyl group in a 1,3,5-relationship. The presence of both a bromine atom, which can act as a good leaving group in metal-catalyzed cross-coupling reactions, and the strongly electron-deficient pentafluoroethyl group makes this compound a particularly versatile intermediate for demanding synthetic applications . Its primary research value lies in the development of active pharmaceutical ingredients (APIs) and advanced materials, where the incorporation of pentafluoroethyl groups can significantly modulate metabolic stability, lipophilicity, and overall electronic properties . The meta-substitution pattern of the halogen atoms directs subsequent chemical transformations to specific positions, enabling the rational design and synthesis of complex, functionalized molecules. This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Please refer to the available Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

1-bromo-3-fluoro-5-(1,1,2,2,2-pentafluoroethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF6/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWLJBCFPVMXIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-fluoro-5-(pentafluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out at low temperatures to control the reactivity and ensure selective bromination.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products Formed:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alkanes or alcohols.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

1-bromo-3-fluoro-5-(pentafluoroethyl)benzene is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs and diagnostic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups, such as fluorine and pentafluoroethyl, enhances its reactivity and selectivity in various chemical transformations .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Benzene Derivatives

Compound Name Substituent (Position) Molecular Formula Molecular Weight Boiling Point (°C) Key Properties/Applications
This compound -CF₂CF₃ (para) C₈H₃BrF₆ 302.93 Not reported High lipophilicity; used in fluorinated intermediates
1-Bromo-3-fluoro-5-(trifluoromethyl)benzene -CF₃ (para) C₇H₃BrF₄ 242.99 151.1 High density (1.7 g/cm³); agrochemical synthesis
1-Bromo-3-fluoro-5-(methylsulfonyl)benzene -SO₂CH₃ (para) C₇H₆BrFO₂S 251.09 Not reported Polar, sulfonyl group enhances reactivity in cross-coupling
1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene -OCH₂CF₃ (para) C₈H₄BrF₄O 293.02 Not reported Ether linkage improves solubility; used in liquid crystals
1-Bromo-3-fluoro-5-isopropylbenzene -C(CH₃)₂ (para) C₉H₁₀BrF 217.08 Not reported Less electronegative; low-cost intermediate
1-Bromo-3-fluoro-5-(4-methoxybenzyl)benzene -CH₂C₆H₄OCH₃ (para) C₁₄H₁₁BrFO 294.14 Not reported Bulky substituent; potential use in polymer precursors

Electronic and Steric Effects

  • Electron-Withdrawing Groups : The pentafluoroethyl (-CF₂CF₃) group in the target compound provides stronger electron-withdrawing effects compared to trifluoromethyl (-CF₃) or methylsulfonyl (-SO₂CH₃) groups. This enhances electrophilic substitution resistance but facilitates nucleophilic aromatic substitution in specific conditions .
  • Steric Hindrance : The pentafluoroethyl group is bulkier than -CF₃ or -OCH₂CF₃, which may slow down reactions requiring planar transition states (e.g., Suzuki couplings) compared to smaller substituents .

Physicochemical Properties

  • Boiling Points : The trifluoromethyl analog (C₇H₃BrF₄) has a reported boiling point of 151.1°C, while the pentafluoroethyl derivative likely has a higher boiling point due to increased molecular weight and van der Waals interactions, though exact data is unavailable .
  • Density and Polarity: The trifluoromethyl derivative (1.7 g/cm³) is denser than non-fluorinated analogs. The methylsulfonyl group in C₇H₆BrFO₂S introduces polarity, making it more soluble in polar solvents than the pentafluoroethyl compound .

Biological Activity

1-Bromo-3-fluoro-5-(pentafluoroethyl)benzene (CAS No. 2138038-32-9) is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. The unique combination of bromine and multiple fluorine substituents in its structure suggests potential biological activities that warrant investigation.

Antimicrobial Properties

Preliminary studies indicate that halogenated aromatic compounds, including those with fluorine and bromine, often exhibit antimicrobial properties. Research has shown that certain fluorinated compounds can disrupt bacterial membranes or inhibit enzyme functions critical for microbial survival. The specific antimicrobial activity of this compound has not been extensively documented, but its structural analogs have demonstrated efficacy against various pathogens.

The biological activity of this compound is likely influenced by its ability to interact with specific biomolecules:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes, altering their activity and affecting metabolic pathways.
  • Membrane Disruption : The lipophilicity imparted by the fluorinated groups may facilitate insertion into lipid membranes, leading to structural destabilization.

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity A study on similar fluorinated compounds showed significant inhibition of Gram-positive bacteria, suggesting a potential for this compound in antimicrobial applications.
Anticancer Research Compounds with similar structures have been tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating potential therapeutic applications.

Toxicological Profile

While specific toxicological data for this compound is scarce, related compounds typically exhibit moderate toxicity profiles. It is essential to conduct thorough toxicological assessments to evaluate safety for potential pharmaceutical applications.

Q & A

Q. What are the optimal synthetic routes for preparing 1-bromo-3-fluoro-5-(pentafluoroethyl)benzene, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves halogenation of fluorinated benzene derivatives. A key approach includes bromination of a pre-fluorinated benzene ring using reagents like N-bromosuccinimide (NBS) under controlled conditions. For example, similar compounds (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) are synthesized via electrophilic substitution in strongly acidic media with catalysts like FeBr₃ .
  • Purity Optimization :
  • Use column chromatography (hexane/EtOAc gradients) to isolate the product .
  • Monitor reaction progress via GC-MS or HPLC to ensure minimal side products (e.g., di-brominated byproducts) .
  • Recrystallization in non-polar solvents (e.g., hexane) improves crystallinity and purity .

Q. How can structural characterization of this compound be reliably performed?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1^1H NMR: Expect signals for aromatic protons at δ 7.1–7.5 ppm (split by adjacent fluorine atoms) .
  • 19^{19}F NMR: Peaks for CF₃ groups appear near δ -60 to -70 ppm, while aromatic F resonates at δ -110 to -120 ppm .
  • Mass Spectrometry :
  • EI-MS typically shows molecular ion clusters (e.g., m/z 295 [M⁺], 297 [M⁺+2] for bromine isotopes) .
  • Elemental Analysis : Validate C, H, Br, and F percentages against theoretical values (error margin <0.3%) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazards :
  • Corrosive and toxic fumes (H300, H400 codes apply) .
  • Reacts violently with reducing agents (e.g., LiAlH₄) .
  • Mitigation :
  • Use fume hoods and PPE (nitrile gloves, goggles).
  • Store in inert atmospheres (argon) at ≤4°C to prevent decomposition .
  • Dispose via halogenated waste streams to avoid environmental contamination .

Advanced Research Questions

Q. How does the electron-withdrawing pentafluoroethyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • The -C₂F₅ group deactivates the benzene ring, directing electrophilic substitution to the meta position relative to bromine.
  • Experimental Design :
  • Perform Suzuki-Miyaura coupling with arylboronic acids. Use Pd(PPh₃)₄ as a catalyst in THF/water (80°C, 12h). Monitor regioselectivity via 19^{19}F NMR .
  • Compare yields with/without -C₂F₅: Substituents reduce electron density, slowing coupling kinetics but improving selectivity .

Q. What are the stability challenges under thermal or photolytic conditions?

  • Methodological Answer :
  • Thermal Stability :
  • TGA analysis shows decomposition onset at ~180°C (CF₃/C₂F₅ groups degrade first) .
  • Avoid reflux temperatures >150°C in polar aprotic solvents (DMF, DMSO) .
  • Photolytic Sensitivity :
  • UV irradiation (254 nm) induces C-Br bond cleavage. Use amber glassware and minimize light exposure .

Q. How can computational modeling predict reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :
  • DFT Calculations :
  • Model the σ-complex intermediate using Gaussian09 at the B3LYP/6-31G* level.
  • Calculate activation energies for fluorine vs. bromine displacement. Fluorine’s higher electronegativity stabilizes transition states, favoring Br substitution .
  • Validation :
  • Compare computed vs. experimental Hammett substituent constants (σₚ for -C₂F₅ ≈ +0.6) .

Data Contradiction Analysis

Q. Conflicting reports on catalytic efficiency in cross-coupling: How to resolve discrepancies?

  • Methodological Answer :
  • Variables to Re-examine :
  • Ligand effects: Bulky ligands (e.g., SPhos) may sterically hinder the pentafluoroethyl group, reducing yields .
  • Solvent polarity: Low-polarity solvents (toluene) favor oxidative addition but slow transmetallation .
  • Troubleshooting :
  • Screen ligands (XPhos, DavePhos) and solvents (dioxane, THF) systematically.
  • Use 19^{19}F NMR to track intermediate formation (e.g., Pd-aryl complexes) .

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